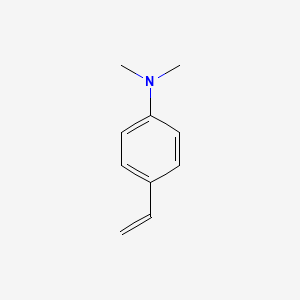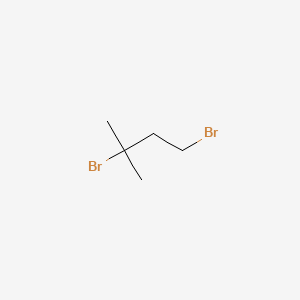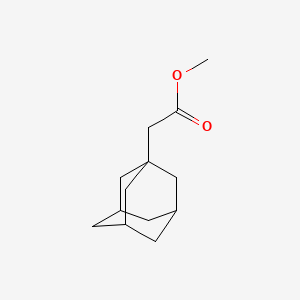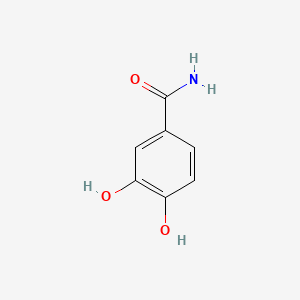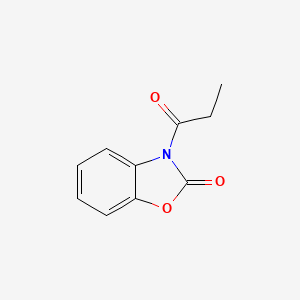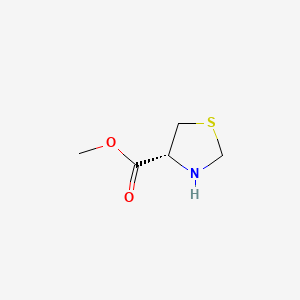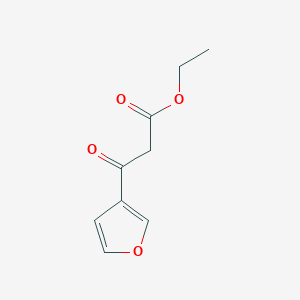
Furan-2,5-dicarbonitrile
Overview
Description
Furan-2,5-dicarbonitrile is a chemical compound with the molecular formula C6H2N2O . It is a solid substance at room temperature and has a molecular weight of 118.09 . The IUPAC name for this compound is 2,5-furandicarbonitrile .
Synthesis Analysis
Furan-2,5-dicarbonitrile can be synthesized from 2,5-Furandicarboxamide . The reaction involves the use of pyridine and trifluoroacetic anhydride in 1,4-dioxane at temperatures ranging from 0 to 20°C . The reaction yields Furan-2,5-dicarbonitrile as a white solid .
Molecular Structure Analysis
The InChI code for Furan-2,5-dicarbonitrile is 1S/C6H2N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H . This indicates that the molecule consists of a furan ring with two carbonitrile groups attached at the 2 and 5 positions .
Chemical Reactions Analysis
Furan ring opening reactions are essential in organic synthesis, enabling the incorporation of diverse functional groups and the construction of complex molecular structures . A highly efficient and practical method for synthesizing 2,5-dicarbonyl-3-ene-phosphates from readily available biomass furan and dialkyl phosphonates is reported . The reaction, catalyzed by FeCl3, demonstrated wide substrate scope and high synthetic efficiency .
Physical And Chemical Properties Analysis
Furan-2,5-dicarbonitrile is a solid at room temperature . It has a molecular weight of 118.09 . The compound has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various CYP enzymes . The compound has a Log Po/w (iLOGP) of 1.31 .
Scientific Research Applications
Synthesis of Bio-based Polymers
2,5-Dicyanofuran is a key biomass-derived platform compound used in the synthesis of bio-based polymers . It serves as a precursor for bio-based adiponitrile, which is crucial for producing nylon 66 and 1,6-hexanediisocyanate (HDI). These polymers are significant in the textile industry and for engineering plastics.
Green Chemistry
The compound plays a role in green chemistry as it can be synthesized from biomass-derived 2,5-diformylfuran in an eco-friendly manner . This process avoids the use of toxic reagents like cyanides, making it a sustainable option for chemical synthesis.
Organogelators Development
Research has explored the use of Furan-2,5-dicarbonitrile in the development of organogelators. Organogels have a wide range of applications, including drug delivery systems and tissue engineering .
Catalysis
In catalytic processes, 2,5-Dicyanofuran can be used as an intermediate. Its synthesis involves hydroxylamine ionic liquid salts that exhibit cosolvent, catalysis, and phase separation functions, which are beneficial in various catalytic reactions .
Material Science
Furan-2,5-dicarbonitrile is involved in the preparation of materials like furanic rigid foams, bioplastics, and wood adhesives. These materials are used in construction, packaging, and other industrial applications .
Pharmaceuticals
As a furan derivative, 2,5-Dicyanofuran is used in the production of pharmaceuticals. Its derivatives can be designed to exhibit biological activities, making them potential candidates for drug development .
Agrochemicals
The compound’s derivatives are also used in the synthesis of agrochemicals. These chemicals play a crucial role in enhancing agricultural productivity by protecting crops from pests and diseases .
Resins and Lacquers
Furan-2,5-dicarbonitrile is used in the production of resins and lacquers. These products are essential in the coating industry for providing protective and decorative finishes to a variety of surfaces .
Safety And Hazards
properties
IUPAC Name |
furan-2,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N2O/c7-3-5-1-2-6(4-8)9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSYJHQYWTYFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207186 | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2,5-dicarbonitrile | |
CAS RN |
58491-62-6 | |
| Record name | 2,5-Furandicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58491-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058491626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30207186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,5-dicyanofuran an attractive building block for chemical synthesis?
A1: Aromatic dinitriles like 2,5-dicyanofuran are highly reactive compounds. This reactivity makes them valuable intermediates for synthesizing various complex molecules, including polymers and pharmaceuticals. The presence of two cyano groups (-CN) allows for diverse chemical transformations, making 2,5-dicyanofuran a versatile starting material. []
Q2: How can 2,5-dicyanofuran be synthesized from renewable resources?
A2: Researchers have successfully synthesized 2,5-dicyanofuran from 2,5-diformylfuran, a platform chemical derived from biomass. [, ] This two-step process involves:
- Oximation: 2,5-diformylfuran reacts with hydroxylamine to form 2,5-diformylfuran dioxime. This step is crucial as it avoids polymerization, a common side reaction when using ammonia instead of hydroxylamine. []
- Dehydration: 2,5-diformylfuran dioxime undergoes dehydration in the presence of a solid acid catalyst (Amberlyst-15), yielding 2,5-dicyanofuran. []
Q3: What are the potential applications of 2,5-dicyanofuran derived from biomass?
A3: The successful synthesis of 2,5-dicyanofuran from biomass opens doors to various applications, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



